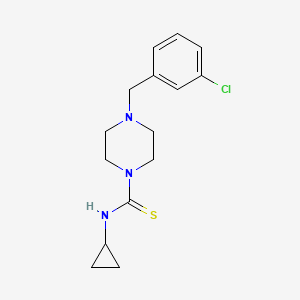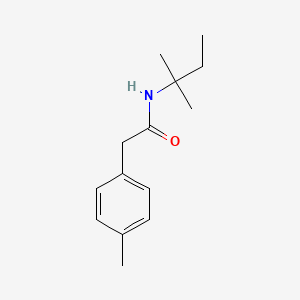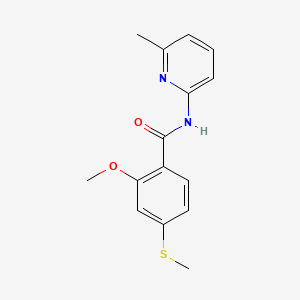![molecular formula C10H12ClNOS B5783055 3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
3-[(4-chlorophenyl)thio]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-methylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been the subject of scientific research for several years. This compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-methylpropanamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the brain. It binds to the receptor and activates a signaling cascade that leads to the modulation of various physiological processes, including pain, inflammation, and immune function.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorophenyl)thio]-N-methylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Direcciones Futuras
There are several future directions for further research on 3-[(4-chlorophenyl)thio]-N-methylpropanamide, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in other disease states, and the optimization of dosing protocols to minimize toxicity and maximize efficacy.
In conclusion, 3-[(4-chlorophenyl)thio]-N-methylpropanamide is a synthetic cannabinoid that has been the subject of extensive scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for further research. While its potential for toxicity and lack of standardized dosing protocols are limitations, the development of more selective and potent analogs and the investigation of its potential therapeutic applications in other disease states offer promising avenues for future research.
Métodos De Síntesis
3-[(4-chlorophenyl)thio]-N-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-chlorothiophenol with N-methyl-3-chloropropionamide, followed by an oxidation reaction to form the final product. The synthesis method can be further optimized by altering the reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to interact with the cannabinoid receptors in the brain and peripheral tissues, which are involved in the regulation of pain, inflammation, and immune function.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPNLTIEDNMVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
